molecular formula C23H19FN2OS B2652958 3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 850916-46-0

3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No. B2652958
M. Wt: 390.48
InChI Key: NLVNDSDAMASYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein that plays a crucial role in the growth and proliferation of cancer cells.

Mechanism Of Action

The mechanism of action of 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide involves the inhibition of tubulin. Tubulin is a protein that forms the microtubules that are essential for cell division. By inhibiting tubulin, 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can prevent the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide are primarily related to its inhibition of tubulin. By inhibiting tubulin, it can prevent the formation of microtubules, which are essential for cell division. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide in lab experiments is its potency as an inhibitor of tubulin. This makes it an effective tool for studying the role of tubulin in cell division and cancer progression. Additionally, its anti-angiogenic effects make it a useful tool for studying the process of angiogenesis in cancer. However, one limitation of using 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide. One direction is to further investigate its potential as an anticancer agent. This could involve testing its efficacy in animal models of cancer, as well as exploring its potential for use in combination with other anticancer agents. Another direction is to study its effects on other cellular processes besides tubulin inhibition, such as DNA damage repair and cell signaling pathways. Finally, future research could focus on developing new analogs of 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide with improved potency and selectivity for tubulin inhibition.

Synthesis Methods

The synthesis of 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-phenyl-1H-indole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptoethylamine to form the thioether intermediate. Finally, the thioether intermediate is reacted with 3-fluorobenzoyl chloride to form the desired product.

Scientific Research Applications

3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide has been extensively studied for its potential as an anticancer agent. It is a potent inhibitor of the protein tubulin, which is involved in the formation of the microtubules that are essential for cell division. By inhibiting tubulin, 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can prevent the growth and proliferation of cancer cells. It has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3-fluoro-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c24-18-10-6-9-17(15-18)23(27)25-13-14-28-22-19-11-4-5-12-20(19)26-21(22)16-7-2-1-3-8-16/h1-12,15,26H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVNDSDAMASYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

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